molecular formula C21H30N2O B14337341 1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole CAS No. 108886-12-0

1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole

Katalognummer: B14337341
CAS-Nummer: 108886-12-0
Molekulargewicht: 326.5 g/mol
InChI-Schlüssel: IGKYROUZWLWVRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole typically involves the reaction of 2-(nonyloxy)benzaldehyde with 1H-imidazole in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method can also reduce the reaction time and improve the overall yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions

1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the synthesis of cell wall components in bacteria, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

108886-12-0

Molekularformel

C21H30N2O

Molekulargewicht

326.5 g/mol

IUPAC-Name

1-[1-(2-nonoxyphenyl)prop-1-enyl]imidazole

InChI

InChI=1S/C21H30N2O/c1-3-5-6-7-8-9-12-17-24-21-14-11-10-13-19(21)20(4-2)23-16-15-22-18-23/h4,10-11,13-16,18H,3,5-9,12,17H2,1-2H3

InChI-Schlüssel

IGKYROUZWLWVRY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC1=CC=CC=C1C(=CC)N2C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.